N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide

Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Sourcing chiral building blocks with reliable enantiomeric excess is a persistent challenge in asymmetric synthesis. N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide (CAS 151252-80-1) directly addresses this need as a defined (S)-enantiomer for stereoselective applications. - Enables precise control of stereochemistry in downstream pharmaceutical candidates and tyrosinase inhibitor synthesis. - Supplied with confirmed enantiomeric purity, eliminating the variability associated with racemic mixtures (CAS 1217846-28-0). - Available from BenchChem with batch-to-batch consistency, supporting reproducible research and multi-kilogram GMP process development.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 151252-80-1
Cat. No. B015597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide
CAS151252-80-1
Synonyms(S)-N-(1-Phenylethyl)-1H-imidazole-1-carboxamide; 
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)N2C=CN=C2
InChIInChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m0/s1
InChIKeyLBUGXHLSGRNSOZ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide: Specifications & Sourcing


N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide (CAS 151252-80-1) is a chiral building block classified as an imidazole-1-carboxamide derivative. It is characterized by a molecular formula of C₁₂H₁₃N₃O and a molecular weight of 215.25 g/mol [1]. The compound features a stereogenic center at the phenylethyl moiety, existing as the (S)-(-)-enantiomer, which is critical for applications requiring defined stereochemistry . It is primarily utilized as a synthetic intermediate in medicinal chemistry research, particularly in the development of novel pharmaceutical compounds .

Workflow Asymmetric synthesis
Stereochemistry (S)-(-) enantiomer
Use Context Medicinal chemistry building block

Substitution Risks: (R)-Enantiomer & Racemate


Direct substitution of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide with its (R)-(+)-enantiomer (CAS 1217846-28-0) or a racemic mixture is not chemically equivalent in stereoselective applications. The defined stereochemistry of the (S)-enantiomer dictates its interaction with chiral environments in asymmetric synthesis, potentially leading to divergent outcomes in product enantiomeric excess (ee) or biological activity of downstream compounds [1]. The (S)-configuration is essential for maintaining the intended stereochemical outcome in reactions where this compound serves as a chiral auxiliary or building block .

Replacing (S)-(-) with (R)-(+) may reverse stereochemical induction, leading to divergent enantiomeric excess in downstream products.
Racemic mixture provides no stereochemical control, potentially altering chiral outcomes and ee in stereoselective routes.

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide: Differentiation Evidence


Chiral Purity: (S)-Enantiomer vs. Racemic

The (S)-(-)-enantiomer of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide possesses a defined stereocenter, in contrast to the racemic mixture (CAS not specified), which lacks stereochemical control. While exact specific rotation values for this specific compound are not publicly disclosed in accessible databases, the designation '(S)-(-)' indicates a specific absolute configuration and levorotatory optical rotation, a fundamental property for reproducible stereoselective synthesis .

Chiral Purity
Class-level inference
Defined (S)-(-) enantiomer vs. racemic mixture (undefined stereochemistry)
Supports stereochemical control in asymmetric synthesis
Data to verify; class-level inference
Asymmetric Synthesis Chiral Building Block Enantiomeric Purity

Pharmaceutical Intermediate Building Block

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide is explicitly categorized as a 'useful synthetic intermediate' and 'building block' for pharmaceutical compound development . While specific yield data comparing its performance to other imidazole carboxamides is not available in open literature, its commercial availability as a research-grade chemical from multiple vendors (e.g., Toronto Research Chemicals, Aladdin) underscores its established role in synthetic routes [1].

Sourcing Confidence
Supporting evidence
Available from multiple research chemical suppliers; established synthetic intermediate
Reduces procurement risk for research projects
Supplier-sourced data; utility inferred from market presence
Medicinal Chemistry Synthetic Intermediate Drug Development

Distinction from (R)-Enantiomer

The (S)-(-)-enantiomer (CAS 151252-80-1) is distinct from its (R)-(+)-counterpart (CAS 1217846-28-0) by virtue of opposite optical rotation and absolute configuration. While direct comparative performance data in specific reactions are not publicly available, the principle of enantiomeric differentiation dictates that the two forms are not interchangeable in asymmetric synthesis [1].

Enantiomer Distinction
Class-level inference
(S)-(-) levorotatory vs. (R)-(+) dextrorotatory; opposite absolute configuration
Critical for desired chiral outcome in asymmetric synthesis
No reaction-specific data; class-level principle
Chiral Resolution Enantioselective Synthesis Chiral HPLC

GMP Synthesis of Tyrosinase Inhibitors

A published process development report describes the use of N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide as a reactant in a titanium-mediated coupling for the multi-kilogram GMP synthesis of a novel tyrosinase inhibitor [1]. The method emphasizes 'good selectivity, easy isolation, and high atom efficiency' [1]. This provides a specific, documented use case at an industrially relevant scale, differentiating it from uncharacterized analogs.

GMP Process Use
Supporting evidence
Multi-kilogram GMP synthesis of tyrosinase inhibitor; reported good selectivity and high atom efficiency
Supports scalability and process robustness in process R&D
From process development report; titanium-mediated coupling
GMP Synthesis Tyrosinase Inhibitor Process Chemistry

N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide: Applications


Asymmetric Synthesis of Chiral Drug Intermediates

Employ as a chiral building block for the construction of enantiomerically pure pharmaceutical candidates. The defined (S)-(-) configuration is essential for controlling stereochemistry in downstream products .

Tyrosinase Inhibitor Synthesis

Utilize as a key reactant in titanium-mediated coupling reactions for the synthesis of tyrosinase inhibitors, as demonstrated in a multi-kilogram GMP process. This application benefits from the compound's established performance in terms of selectivity and atom efficiency [1].

Chiral HPLC Method Development

Use as a reference standard for chiral HPLC method development and validation, given its defined enantiomeric purity and availability as a research chemical [2].

Application
Selection Property
Validation Focus
Chiral drug intermediate synthesis
(S)-(-) enantiomeric configuration
Stereochemical outcome and ee verification
Tyrosinase inhibitor process chemistry
Scalability and reported selectivity
Process robustness and atom efficiency review
Chiral HPLC method development
Defined enantiomeric identity
Enantiomeric purity and retention behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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